Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)
Overview
Description
3-Acetyl-1,5-diethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of acetyl and diethyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5-diethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of acetylacetone with diethylhydrazine in the presence of an acid catalyst can yield 3-Acetyl-1,5-diethylpyrazole .
Industrial Production Methods
Industrial production of 3-Acetyl-1,5-diethylpyrazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,5-diethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Acetyl-1,5-diethylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of acetyl and diethyl groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, making it a useful cyanoacetylating agent.
3,5-Diacetyl-2,6-dimethylpyrazole: Another derivative with acetyl groups at different positions.
Uniqueness
Its acetyl and diethyl groups provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
165743-61-3 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
Canonical SMILES |
CCC1=CC(=NN1CC)C(=O)C |
Synonyms |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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